molecular formula C4H6N2O2 B11821969 4-Amino-5-methylisoxazol-3(2H)-one

4-Amino-5-methylisoxazol-3(2H)-one

Cat. No.: B11821969
M. Wt: 114.10 g/mol
InChI Key: OLPILCGJQNQZSZ-UHFFFAOYSA-N
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Description

4-Amino-5-methylisoxazol-3(2H)-one is a heterocyclic compound that contains an isoxazole ring with an amino group at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone oxime with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

4-Amino-5-methylisoxazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methylisoxazole: Lacks the oxo group at the 3-position.

    5-Methylisoxazol-3(2H)-one: Lacks the amino group at the 4-position.

    4-Amino-3-isoxazolol: Contains a hydroxyl group instead of a methyl group at the 5-position.

Uniqueness

4-Amino-5-methylisoxazol-3(2H)-one is unique due to the presence of both the amino and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-5-methyl-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3(5)4(7)6-8-2/h5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPILCGJQNQZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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